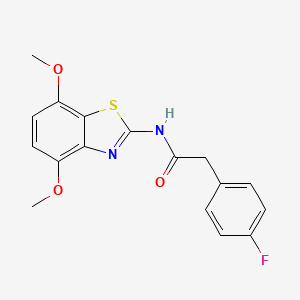

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c1-22-12-7-8-13(23-2)16-15(12)20-17(24-16)19-14(21)9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRZPUNWNTCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: This can be achieved by the condensation of 4,7-dimethoxy-2-aminobenzenethiol with an appropriate carbonyl compound under acidic conditions.

Acylation: The benzothiazole core is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the benzothiazole ring or the acetamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1 highlights structural differences between the target compound and related acetamide/benzothiazole derivatives:

- Substituent Effects: The 4,7-dimethoxy groups on the target compound’s benzothiazole may improve aqueous solubility compared to BTA’s 6-trifluoromethyl group, which is highly lipophilic . Trimethoxy groups in BTA likely enhance π-π stacking and hydrogen bonding, contributing to its high CK-1δ inhibitory activity .

Spectral and Crystallographic Comparisons

Table 2 summarizes IR and structural data from analogous compounds:

- Spectral Insights :

- The target compound’s acetamide C=O stretch is expected near 1680 cm⁻¹, similar to hydrazinecarbothioamides . Absence of C=S bands distinguishes it from thioamide derivatives.

- Crystallographic data from reveals that dihedral angles between aromatic rings (e.g., 66.4°) influence molecular conformation and packing. The target compound’s benzothiazole and fluorophenyl groups may adopt distinct angles, affecting bioavailability.

Hydrogen Bonding and Solubility

- The N–H···O hydrogen bonds in stabilize crystal packing.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This compound features a benzothiazole moiety known for various pharmacological properties, including anticancer and antimicrobial effects. This article delves into the biological activity of this compound, presenting data from diverse studies along with relevant case studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 300.37 g/mol

- CAS Number : 1105188-35-9

The presence of the benzothiazole and fluorophenyl groups contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the benzothiazole scaffold. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

- Cell Line Studies :

-

Mechanism of Action :

- The anticancer activity is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

- Additionally, compounds have been observed to enhance superoxide dismutase activity while decreasing glutathione levels, further promoting cancer cell death through oxidative mechanisms .

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties:

- Antibacterial Studies :

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Organism | Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| Anticancer | MCF-7 | >70% | 10 | |

| Anticancer | A549 | 77% | 5 | |

| Antibacterial | E. coli | Significant | Varies |

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a focused study on MCF-7 cells, this compound was tested alongside standard chemotherapeutics. The compound demonstrated a higher percentage inhibition compared to cisplatin at equivalent doses, indicating its potential as a viable alternative or adjunct therapy in breast cancer treatment.

Case Study 2: Mechanistic Insights

A mechanistic study involving flow cytometry revealed that treatment with this compound resulted in increased apoptosis markers in treated cells compared to controls. This suggests that the compound not only inhibits cell proliferation but also actively induces programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.